molecular formula C22H34O2 B14801582 Ethyl Rosinate

Ethyl Rosinate

Cat. No.: B14801582
M. Wt: 330.5 g/mol
InChI Key: AGUBCDYYAKENKG-SLMMIHQXSA-N
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Description

Ethyl rosinate (abietic acid ethyl ester, CAS 631-71-0) is an ester derivative of rosin, a natural resin obtained from coniferous trees. Synthesized via esterification of rosin with ethanol, it is widely used in pharmaceuticals, surfactants, and industrial applications. For instance, this compound serves as a precursor in synthesizing antifungal agents like GS91, a bisquaternary ammonium salt effective against wood-decay fungi , and in producing nonionic surfactants with enhanced emulsifying properties . Microwave-assisted synthesis optimizes its production, achieving a 92.5% esterification rate under conditions of 560W power, 35 minutes, and p-toluenesulfonic acid catalysis .

Properties

Molecular Formula

C22H34O2

Molecular Weight

330.5 g/mol

IUPAC Name

ethyl (1R,4aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate

InChI

InChI=1S/C22H34O2/c1-6-24-20(23)22(5)13-7-12-21(4)18-10-8-16(15(2)3)14-17(18)9-11-19(21)22/h9,14-15,18-19H,6-8,10-13H2,1-5H3/t18?,19?,21-,22-/m1/s1

InChI Key

AGUBCDYYAKENKG-SLMMIHQXSA-N

Isomeric SMILES

CCOC(=O)[C@@]1(CCC[C@]2(C1CC=C3C2CCC(=C3)C(C)C)C)C

Canonical SMILES

CCOC(=O)C1(CCCC2(C1CC=C3C2CCC(=C3)C(C)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4aR,4bR,10aR)-Ethyl 7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthrene-1-carboxylate typically involves several steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the core phenanthrene structure. Subsequent steps involve functional group modifications, such as esterification and alkylation, to introduce the ethyl, isopropyl, and methyl groups at specific positions on the phenanthrene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1R,4aR,4bR,10aR)-Ethyl 7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthrene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups, into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds within the molecule.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nitrating agents (e.g., HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may yield fully saturated hydrocarbons.

Scientific Research Applications

(1R,4aR,4bR,10aR)-Ethyl 7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthrene-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a model compound for studying stereochemistry and reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the synthesis of other complex organic molecules and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of (1R,4aR,4bR,10aR)-Ethyl 7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthrene-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl rosinate is compared to structurally or functionally analogous compounds, including phenothrin (a synthetic pyrethroid), mthis compound, and pentaerythritol rosinate, across binding affinity, pharmacokinetics, and industrial utility.

Binding Affinity and Molecular Interactions

Phenothrin and this compound were evaluated as tankyrase (TNKS) inhibitors for cardiac regeneration. Key findings include:

  • Binding Free Energy (ΔG) :
Compound ΔG (kJ/mol) Electrostatic Energy (kJ/mol) Van der Waals Energy (kJ/mol)
Phenothrin-TNKS1 -115.18 -10.62 -203.05
This compound-TNKS2 -111.87 -17.93 -159.27

Phenothrin exhibited stronger binding to TNKS1 due to higher van der Waals contributions, while this compound showed lower electrostatic energy .

  • Hydrogen Bonding: Phenothrin formed up to three hydrogen bonds during simulations, whereas this compound maintained only one .
  • Structural Stability: Both complexes stabilized after 20 ns in molecular dynamics (MD) simulations, but phenothrin-TNKS1 reached equilibrium faster .

Pharmacokinetic Properties

ADME profiling revealed:

Property Phenothrin This compound
H-Bond Acceptors 3 2
H-Bond Donors 0 0
TPSA (Ų) 35.53 26.30
LogP 4.43 4.98
Solubility Poor Moderate

Both comply with Lipinski’s Rule of Five, but this compound’s moderate solubility and lower polar surface area (TPSA) suggest better bioavailability .

Industrial and Functional Comparisons

  • Mthis compound : Exhibits 90–98% purity and superior adhesion in adhesives and inks. Market projections estimate a 5% CAGR, reaching $700 million by 2033 . Unlike this compound, it lacks significant pharmaceutical applications.
  • Pentaerythritol Rosinate (P100) : A modified ester with a high softening point (>100°C), water resistance, and durability, making it ideal for paints and electronic adhesives . This compound, with lower thermal stability, is preferred in surfactants and drug intermediates.

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